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Compound of Interest

Compound Name: FMF-04-159-R

Cat. No.: B10825826

Introduction

FMF-04-159-R is a chemical probe used in biomedical research to investigate the function of
the TAIRE family of cyclin-dependent kinases (CDKSs), particularly CDK14 and CDK16. Itis a
potent, reversible inhibitor that serves as a crucial control compound for its covalent
counterpart, FMF-04-159-2. Understanding the mechanism of action of FMF-04-159-R is
essential for accurately interpreting experimental results related to the cellular roles of CDK14
and other TAIRE family members. This guide provides a comprehensive overview of the
compound's mechanism, supported by quantitative data, experimental methodologies, and
signaling pathway diagrams.

Core Mechanism of Action

FMF-04-159-R functions as an ATP-competitive inhibitor of CDK14 and CDK16. Its reversible
nature means that it binds to the kinase's active site through non-covalent interactions, and its
inhibitory effect can be reversed by washing the compound out of the experimental system.[1]
This characteristic is in direct contrast to its analogue, FMF-04-159-2, which forms a covalent
bond with a cysteine residue in the active site of CDK14, leading to irreversible inhibition.[1]
Therefore, FMF-04-159-R is an indispensable tool for distinguishing the cellular effects of
reversible versus covalent inhibition of its target kinases.

The primary targets of FMF-04-159-R are CDK14 and CDK16, both members of the TAIRE
family of kinases, which also includes CDKs 15, 17, and 18.[1][2] The TAIRE family is a less-
studied branch of the CDK family, and compounds like FMF-04-159-R are vital for elucidating
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their biological functions.[1][2] In addition to its primary targets, FMF-04-159-R also exhibits off-
target activity against CDK2.[1]

Quantitative Data: Inhibitory Potency

The inhibitory activity of FMF-04-159-R has been quantified in various assays, with the half-
maximal inhibitory concentration (IC50) being a key parameter. The IC50 values vary
depending on the assay format, which underscores the importance of considering the
experimental context.

Target Kinase Assay Type IC50 (nM) Reference
CDK14 Kinase Activity Assay 139.1

CDK14 NanoBRET Assay 563 [1]

CDK16 Kinase Activity Assay 5.9

CDK16 Kinase Activity Assay 6

CDK2 NanoBRET Assay 493 [1]

Signaling and Cellular Effects

FMF-04-159-R, through its inhibition of CDK14 and other kinases, has been shown to play a
role in modulating cell cycle progression.[1] Its covalent counterpart, FMF-04-159-2, has been
observed to cause cell cycle arrest at the G2/M phase in cancer cell lines. While the effects of
FMF-04-159-R alone on the cell cycle are primarily for comparative purposes, its ability to
inhibit pan-TAIRE kinases and CDK2 suggests a potential role in influencing mitotic
progression.[1]

Recent research has also implicated CDK14 as a potential therapeutic target in Parkinson's
disease, where its inhibition may mitigate synucleinopathy.[3] The use of FMF-04-159-R and its
covalent analog in such studies is crucial for validating the on-target effects of CDK14
inhibition.

Experimental Protocols
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Detailed experimental protocols are essential for the replication and extension of research
findings. Below are summaries of key experimental methodologies used to characterize the
mechanism of action of FMF-04-159-R.

In Vitro Kinase Activity Assay

o Objective: To determine the direct inhibitory effect of FMF-04-159-R on the enzymatic activity
of purified kinases.

o Methodology:

o Recombinant human CDK14/CycY and CDK16/CycY enzymes are incubated with a
fluorescently labeled peptide substrate and ATP.

o FMF-04-159-R is added at varying concentrations.
o The kinase reaction is allowed to proceed for a specified time at a controlled temperature.

o The reaction is stopped, and the phosphorylated and unphosphorylated substrates are

separated by electrophoresis.

o The fluorescence intensity of the phosphorylated substrate is measured to determine the

extent of kinase activity.

o IC50 values are calculated by plotting the percentage of kinase inhibition against the
logarithm of the inhibitor concentration.

NanoBRET™ Live-Cell Target Engagement Assay

o Objective: To measure the binding affinity of FMF-04-159-R to its target kinases within living
cells.

e Methodology:

o Human embryonic kidney (HEK293T) cells are co-transfected with plasmids encoding the
target kinase (e.g., CDK14) fused to a NanoLuc® luciferase and a fluorescent energy
transfer probe (tracer).
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o The transfected cells are plated and incubated to allow for protein expression.
o FMF-04-159-R is added to the cells at various concentrations.

o The NanoBRET™ substrate is added, which is catalyzed by NanoLuc® to produce a
luminescent signal.

o If the tracer is bound to the kinase, Bioluminescence Resonance Energy Transfer (BRET)
occurs, resulting in a fluorescent signal.

o FMF-04-159-R competes with the tracer for binding to the kinase, leading to a decrease in
the BRET signal.

o The BRET ratio is measured, and IC50 values are determined by plotting the BRET ratio
against the inhibitor concentration.

Visualizations
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Mechanism of Action of FMF-04-159-R
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NanoBRET Target Engagement Assay Workflow
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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